

# Commercial Suppliers and Technical Applications of Octachlorodibenzo-p-dioxin-<sup>13</sup>C<sub>12</sub>

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## Compound of Interest

Compound Name: Octachlorodibenzo-p-dioxin-<sup>13</sup>C<sub>12</sub>

Cat. No.: B3064510

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For researchers, scientists, and drug development professionals engaged in the study of persistent organic pollutants (POPs) and related toxicological pathways, the availability of high-purity, isotopically labeled standards is critical for accurate quantification and analysis.

**Octachlorodibenzo-p-dioxin-<sup>13</sup>C<sub>12</sub>** (<sup>13</sup>C<sub>12</sub>-OCDD) serves as an essential internal standard for the sensitive and specific detection of its unlabeled counterpart, a widespread and highly toxic environmental contaminant. This technical guide provides an overview of commercial suppliers of <sup>13</sup>C<sub>12</sub>-OCDD, detailed experimental protocols for its use in analytical chemistry, and a summary of the primary signaling pathway associated with dioxin toxicity.

## Commercial Availability of Octachlorodibenzo-p-dioxin-<sup>13</sup>C<sub>12</sub>

Several reputable chemical suppliers offer <sup>13</sup>C<sub>12</sub>-OCDD for research purposes. The compound is typically supplied in solution at a certified concentration. Below is a summary of offerings from prominent vendors.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Purity/Iso topic Enrichment	Product Format
Cambridge Isotope Laboratories, Inc.	ED-981	114423-97-1	$^{13}\text{C}_{12}\text{Cl}_8\text{O}_2$	471.66	99% $^{13}\text{C}$ , 98% Chemical Purity	10 µg/mL in nonane
LGC Standards	TRC-O185002	114423-97-1	$^{13}\text{C}_{12}\text{Cl}_8\text{O}_2$	471.66	Not specified	Neat or in solution
MedChem Express	HY-W762012S	114423-97-1	$^{13}\text{C}_{12}\text{Cl}_8\text{O}_2$	471.66	Not specified	Solution (quote required)

## Principles of Isotope Dilution Mass Spectrometry (IDMS)

The primary application of  $^{13}\text{C}_{12}$ -OCDD is in isotope dilution analysis, a highly accurate method for quantifying chemical substances.[1] In this technique, a known amount of the isotopically labeled standard (the "spike") is added to a sample containing the unlabeled analyte of interest. [1] The sample is then processed through extraction and cleanup procedures. Because the labeled standard is chemically identical to the native analyte, any losses during sample preparation will affect both compounds equally.[2] By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, the initial concentration of the native analyte in the sample can be precisely calculated, correcting for any procedural losses.[1][2]

## Experimental Protocol: Analysis of Dioxins in Environmental Samples using EPA Method 1613B

The U.S. Environmental Protection Agency (EPA) Method 1613, Revision B, is a widely adopted standard for the analysis of tetra- through octa-chlorinated dioxins and furans in various matrices.[3][4]  $^{13}\text{C}_{12}$ -OCDD is a key component of the internal standard mixture used in this method. The following is a generalized protocol based on EPA Method 1613B.

## Sample Preparation and Spiking

A known quantity of the sample (e.g., 1 liter of water, 10 grams of soil, or 1-10 grams of tissue) is taken for analysis. Prior to extraction, the sample is spiked with a solution containing a mixture of  $^{13}\text{C}$ -labeled dioxin and furan congeners, including  $^{13}\text{C}_{12}$ -OCDD.[3] This internal standard solution is added to every sample, blank, and calibration standard to ensure accurate quantification.[5]

## Extraction

The extraction procedure varies depending on the sample matrix:

- **Aqueous Samples:** Samples are typically extracted with methylene chloride using a separatory funnel or continuous liquid-liquid extraction.[6]
- **Solid Samples (Soil, Sediment, Sludge):** Soxhlet extraction with toluene or a similar organic solvent is commonly employed.
- **Tissue Samples:** Samples are often homogenized and extracted with a suitable solvent mixture, sometimes following a saponification step to remove lipids.

## Sample Extract Cleanup

The raw extracts contain numerous interfering compounds that must be removed before analysis.[3] Method 1613B outlines a multi-step cleanup process that may include:

- **Acid-Base Washing:** The extract is washed with concentrated sulfuric acid and then with a basic solution to remove acidic and basic interferences.
- **Column Chromatography:** The extract is passed through a series of chromatographic columns to separate the dioxins and furans from other contaminants. Common column materials include:
  - Silica gel
  - Alumina
  - Carbon

A cleanup standard, such as  $^{37}\text{Cl}_4$ -labeled 2,3,7,8-TCDD, is often added after extraction and before cleanup to monitor the efficiency of the cleanup steps.<sup>[7]</sup>

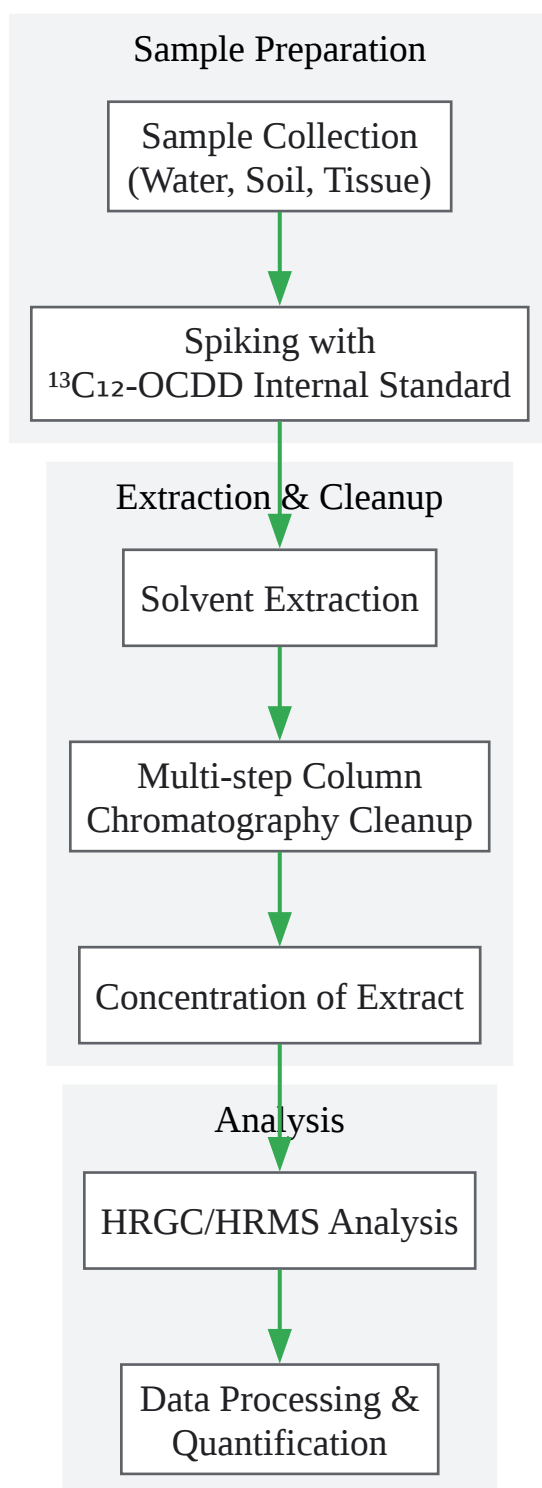
## Concentration

After cleanup, the extract is carefully concentrated to a small volume (typically 10-20  $\mu\text{L}$ ) using a gentle stream of nitrogen.<sup>[3]</sup>

## Analysis by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

The concentrated extract is analyzed by HRGC/HRMS. The gas chromatograph separates the different dioxin and furan congeners based on their boiling points and interaction with the chromatographic column. The high-resolution mass spectrometer then detects and quantifies the native and  $^{13}\text{C}$ -labeled congeners by monitoring their specific mass-to-charge ratios ( $m/z$ ).<sup>[8]</sup> For  $^{13}\text{C}_{12}$ -OCDD, the instrument would be set to monitor the molecular ions corresponding to the labeled and unlabeled forms.

The workflow for this analytical process can be visualized as follows:



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Analytical workflow for dioxin analysis using isotope dilution.

# Dioxin Signaling Pathway: The Aryl Hydrocarbon Receptor (AhR)

While  $^{13}\text{C}_{12}$ -OCDD is used as an analytical tool, the toxicity of its unlabeled counterpart and other dioxin-like compounds is primarily mediated through the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The signaling pathway is as follows:

- **Ligand Binding:** Dioxins are lipophilic and can readily pass through cell membranes. In the cytoplasm, they bind to the AhR, which is part of a protein complex.
- **Translocation:** Ligand binding causes a conformational change in the AhR, leading to its dissociation from the complex and translocation into the nucleus.
- **Dimerization and DNA Binding:** In the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.
- **Gene Transcription:** Binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1. The induction of these genes leads to a wide range of toxic and biological effects, including developmental toxicity, immunotoxicity, and carcinogenicity.

The following diagram illustrates this signaling cascade:



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Aryl hydrocarbon Receptor (AhR) signaling pathway.

In conclusion, **Octachlorodibenzo-p-dioxin-13C12** is an indispensable tool for the accurate and reliable quantification of its highly toxic, unlabeled analog in various matrices. Its use as an internal standard in well-established analytical methods, such as EPA Method 1613B, is crucial for environmental monitoring and toxicological research. Understanding the commercial availability of this standard, the principles of its application, and the underlying biological mechanisms of dioxin toxicity provides a comprehensive foundation for scientists in this field.

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